![molecular formula C6H7ClN4 B2423289 [1,2,4]Triazolo[4,3-a]pyridin-7-amine hydrochloride CAS No. 1598386-14-1](/img/structure/B2423289.png)

[1,2,4]Triazolo[4,3-a]pyridin-7-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

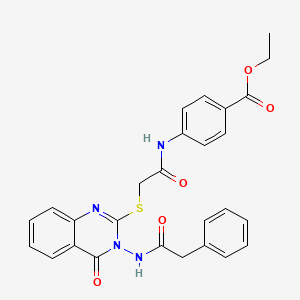

“[1,2,4]Triazolo[4,3-a]pyridin-7-amine hydrochloride” is a chemical compound with the molecular weight of 170.6 . It’s used in various biochemical, clinical, and pharmaceutical applications .

Synthesis Analysis

The synthesis of triazolopyridine derivatives has been described in several studies . For instance, one study described the synthesis of a congener of Trazodone, which was found to be a potent and selective inhibitor of synaptosomal uptake of 5-hydroxytryptamine .Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[4,3-a]pyridin-7-amine hydrochloride” has been analyzed using various techniques. Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .Chemical Reactions Analysis

The chemical reactions involving “[1,2,4]Triazolo[4,3-a]pyridin-7-amine hydrochloride” have been studied. For example, it was found that the compound reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers .Physical And Chemical Properties Analysis

“[1,2,4]Triazolo[4,3-a]pyridin-7-amine hydrochloride” is a solid compound that should be stored in an inert atmosphere at 2-8°C . Its InChI code is 1S/C6H6N4.ClH/c7-5-1-2-10-4-8-9-6 (10)3-5;/h1-4H,7H2;1H .Aplicaciones Científicas De Investigación

- Applications :

- Evaluation : These compounds were tested against cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase. Their IC50 values provide insights into their potential as anticancer agents .

- Potential : Some derivatives may exhibit antibacterial properties, making them interesting candidates for further investigation .

- Role of Triazolopyridines : These compounds, including [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, have been explored for connecting carbohydrates to non-sugar acceptors using engineered glycosidases .

Medicinal Chemistry and Drug Discovery

Anticancer Agents

Antibacterial Activity

Biocatalysis and Glycoconjugate Synthesis

Structural and Spectroscopic Studies

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have shown significant antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Therefore, it’s plausible that this compound may also target bacterial cells.

Mode of Action

Related compounds have shown to exhibit excellent anti-tumor activity against various cancer cell lines . This suggests that [1,2,4]Triazolo[4,3-a]pyridin-7-amine hydrochloride might interact with its targets, leading to changes that inhibit the growth of these cells.

Biochemical Pathways

Related compounds have shown to upregulate the pro-apoptotic bcl-2-associated x protein (bax) and caspase-3 and -9 and downregulate the pro-oncogenic cell survival bcl-2 protein . This suggests that [1,2,4]Triazolo[4,3-a]pyridin-7-amine hydrochloride might affect similar pathways, leading to apoptosis in targeted cells.

Pharmacokinetics

The compound’s storage temperature is recommended to be between 2-8°c , suggesting that it may have specific stability and storage requirements that could impact its bioavailability.

Result of Action

Related compounds have shown to exhibit excellent anti-tumor activity against various cancer cell lines . This suggests that [1,2,4]Triazolo[4,3-a]pyridin-7-amine hydrochloride might have similar effects, potentially leading to the inhibition of cell growth or induction of cell death in targeted cells.

Action Environment

The compound’s storage temperature is recommended to be between 2-8°c , suggesting that temperature could be a significant environmental factor influencing its stability and efficacy.

Propiedades

IUPAC Name |

[1,2,4]triazolo[4,3-a]pyridin-7-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4.ClH/c7-5-1-2-10-4-8-9-6(10)3-5;/h1-4H,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUXXLQIBZNQNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NN=C2C=C1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2423206.png)

![2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2423209.png)

![N-(4-bromophenyl)-2-{[3-cyano-4-(furan-2-yl)-6-phenylpyridin-2-yl]sulfanyl}acetamide](/img/structure/B2423210.png)

![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-[(2-furylmethyl)amino]-2(1H)-quinoxalinone](/img/structure/B2423212.png)

![4-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide](/img/structure/B2423214.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2423215.png)

![2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide](/img/structure/B2423218.png)

![(E)-16-(2-fluorobenzylidene)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B2423221.png)

![2-benzyl-5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2423224.png)